Stearyl Palmitate

Catalog No.
S573537
CAS No.
2598-99-4
M.F
C34H68O2
M. Wt
508.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearyl Palmitate

CAS Number

2598-99-4

Product Name

Stearyl Palmitate

IUPAC Name

octadecyl hexadecanoate

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

BILPUZXRUDPOOF-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)

Synonyms

hexadecanoic acid octadecyl ester, octadecyl hexadecanoate, octadecyl palmitate, palmitic acid octadecyl ester, stearyl palmitate

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

The exact mass of the compound Lanolin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, etherpractically insoluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Palmitic Acids - Palmitates - Supplementary Records. It belongs to the ontological category of wax ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Emulsifying; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Stearyl palmitate is a high-purity, long-chain wax ester (C34H68O2) synthesized via the esterification of stearyl alcohol and palmitic acid. In industrial and pharmaceutical procurement, it is primarily valued for its highly predictable thermal behavior, characterized by a sharp melting transition between 57.3°C and 59.0°C and a high latent heat of fusion exceeding 219 J/g [1]. Unlike crude natural waxes or mixed-chain length esters, high-purity stearyl palmitate exhibits robust chemical stability under varying environmental conditions and maintains consistent rheological properties . These baseline characteristics make it a critical structural lipid, opacifier, and phase change material (PCM) for applications requiring precise temperature buffering, reproducible solid lipid nanoparticle (SLN) formulation, and stable oleogel matrices.

Substituting stearyl palmitate with closely related analogs, such as cetyl palmitate (C32) or stearyl stearate (C36), fundamentally alters the thermal and structural performance of the final product. Cetyl palmitate melts at approximately 52°C, which is often too low to maintain the structural integrity of cosmetic sticks or solid lipid nanoparticles under elevated storage temperatures or high-shear processing . Conversely, substituting with synthetic triglycerides introduces complex polymorphic transitions, leading to unpredictable changes in formulation viscosity and active pharmaceutical ingredient (API) expulsion during shelf-life. Furthermore, in thermal management applications, moving to mixed fatty acid eutectics or longer-chain esters like stearyl stearate results in a quantifiable drop in latent heat capacity, directly reducing the energy-buffering efficiency of the material [1].

Superior Latent Heat Capacity for Phase Change and Thermal Buffering

In comparative thermal profiling for transient thermal systems, stearyl palmitate demonstrates a significantly higher energy storage density than its C36 analog. Differential scanning calorimetry (DSC) reveals that stearyl palmitate achieves a latent heat of fusion of 219.7 J/g at a melting point of 57.3°C [1]. In contrast, stearyl stearate yields a lower latent heat of 214.7 J/g, while standard palm acid mixtures provide only 179 J/g [1]. This ~5 J/g advantage over stearyl stearate and ~40 J/g advantage over mixed acids allows engineers to design thinner, lighter thermal buffer heat sinks without sacrificing energy absorption capacity.

Evidence DimensionLatent heat of fusion (Enthalpy)
Target Compound Data219.7 J/g (at 57.3°C)
Comparator Or BaselineStearyl stearate (214.7 J/g) and Palm triple pressed acid (179 J/g)
Quantified Difference+5.0 J/g vs. stearyl stearate; +40.7 J/g vs. palm acid mixtures
ConditionsDifferential scanning calorimetry (DSC) of pure phase change materials

Procuring stearyl palmitate maximizes thermal buffering capacity per gram, enabling more compact and lightweight thermal management solutions in electronics and textiles.

Elevated Melting Point for Enhanced Formulation Stability

For structural lipids used in solid lipid nanoparticles (SLNs) and cosmetic sticks, the melting threshold dictates processing limits and shelf stability. Stearyl palmitate exhibits a melting point of 59°C, compared to the 52°C melting point of the widely used cetyl palmitate . This 7°C differential provides a critical thermal buffer during high-shear homogenization and prevents premature melting or structural collapse of the lipid matrix when exposed to elevated ambient temperatures (e.g., >45°C storage conditions) .

Evidence DimensionMelting point transition
Target Compound Data59°C
Comparator Or BaselineCetyl palmitate (52°C)
Quantified Difference7°C higher melting threshold
ConditionsStandard melting point determination for cosmetic and pharmaceutical lipid excipients

The higher melting point ensures that lipid-based carriers and stick formulations maintain their mechanical integrity and entrapment efficiency under stressful processing and storage conditions.

Crystallization Predictability and Polymorphic Stability

Unlike crude natural waxes or complex synthetic triglycerides that undergo unpredictable polymorphic transitions and phase separation over time, high-purity stearyl palmitate exhibits highly predictable, stable crystallization behavior. As a pure single-chain ester, it demonstrates a sharp, reproducible melting transition and is recognized for its high chemical stability under varying environmental conditions . This absence of complex polymorphic aging prevents the gradual hardening and API expulsion commonly observed in triglyceride-based oleogels, ensuring that the rheological profile of the formulation remains consistent from the point of manufacture through the end of its shelf life .

Evidence DimensionPolymorphic stability and phase separation
Target Compound DataSharp melting transition; stable without polymorphic aging
Comparator Or BaselineTriglycerides (exhibit complex alpha, beta-prime, beta polymorphic shifts)
Quantified DifferenceElimination of polymorphic-induced rheological shifts during storage
ConditionsLong-term shelf-life and thermal cycling evaluation

Selecting stearyl palmitate over triglycerides eliminates batch-to-batch rheological variability and extends the functional shelf-life of structured lipid formulations.

Phase Change Materials (PCMs) for Electronics and Textiles

Due to its high latent heat of fusion (219.7 J/g) and sharp melting transition at ~57°C, stearyl palmitate is the optimal choice for thermal buffer heat sinks in transient electronic systems and temperature-regulating smart textiles[1]. It outperforms mixed fatty acids and longer-chain esters by providing maximum energy absorption per gram, allowing for thinner, lighter thermal management packaging.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

The 59°C melting point of stearyl palmitate provides a robust solid matrix at physiological and elevated ambient temperatures . It is highly recommended for formulating SLNs and NLCs where cetyl palmitate fails to maintain structural integrity during high-shear, high-temperature homogenization, thereby preventing the premature leakage of encapsulated active pharmaceutical ingredients (APIs).

High-Stability Cosmetic Stick and Oleogel Formulations

Stearyl palmitate acts as a superior opacifier, thickener, and structural scaffold in lipsticks, deodorants, and oleogels. Its predictable crystallization behavior—free from the complex polymorphic aging seen in triglycerides—ensures that the final product maintains a consistent payoff, smooth texture, and stable viscosity throughout its commercial shelf life.

Physical Description

Stearyl palmitate appears as white crystals or flakes. (NTP, 1992)
Liquid; Other Solid

Color/Form

Translucent, pale yellow, soft tenacious solid

XLogP3

16.3

Hydrogen Bond Acceptor Count

2

Exact Mass

508.52193141 Da

Monoisotopic Mass

508.52193141 Da

Flash Point

460 °F (238 °C) (Closed cup)

Heavy Atom Count

36

Density

Specific gravity: 0.935 at 25 °C

LogP

log Kow = 15.60 (est)

Odor

Slight odor or practically odorless

Melting Point

131.9 to 133.3 °F (NTP, 1992)

UNII

214W90O2XZ

Impurities

Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present.

Other CAS

2598-99-4
100231-75-2
8006-54-0

Associated Chemicals

Lanolin wax; 68201-49-0
Hydroxylated lanolin; 68424-68-8
Hydrogenated lanolin; 8031-44-5
Acetylated lanolin alcohol; 61788-49-6
Acetylated lanolin; 61788-48-5
Lanolin alcohol; 8027-33-6
Lanolin acid; 68424-43-1
Lanolin oil; 70321-63-0
Hydrous lanolin; 8020-84-6

Wikipedia

Stearyl palmitate

Drug Warnings

Since certain individuals are allergic to this substance, it should not be used in ointments intended for use by sensitive persons.

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Antistatic; Emollient; Emulsifying; Hair conditioning; Skin conditioning; Surfactant

Methods of Manufacturing

Extraction from sheep wool by scouring with dilute alkali, centrifuging, and refining (for the purer grades) via treatment with hot aqueous alkali and then a bleaching agent
By purifying the fatty matter (suint) obtained from the wool of the sheep. This natural wool fat contains about 30% of free fatty acids and fatty acid esters of cholesterol and other higher alcohols. The cholesterol compounds are the important constituents, and to secure these in a purified form, many processes have been devised. In one of these the crude wool fat is treated with weak alkali and the saponified fats and emulsions are centrifuged to secure the aqueous soap solution, from which, on standing, a layer of partially purified wool fat separates. This product is further purified by treating it with calcium chloride and then dehydrated by fusion with unslaked lime. It is finally extracted with acetone, and the solvent subsequently separated by distillation.
Lanolin is obtained by one of the following methods: 1. Solvent extraction of wool fleece. 2. Scouring of wool with soap or neutral detergent followed by: a. Centrifugation of the resulting emulsion. This may introduce small amounts of detergents as impurities in the lanolin; b. breaking of the emulsion with acid, or production of foam (with air) and collection of the froth.

General Manufacturing Information

Miscellaneous Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Plastics Product Manufacturing
Hexadecanoic acid, octadecyl ester: ACTIVE

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store at a controlled room temperature.

Interactions

Chelating agents and other substances can be used to bind nickel or reduce its penetration through the skin, and hence to reduce the symptoms in subjects with nickel sensitivity. Topical usage is mostly described but, in some studies, chelating agents have been given systemically. The most effective ligand for nickel so far described is 5-chloro-7-iodoquinolin-8-ol. Although normally regarded as safe, its usage in some situations may be limited by concerns about its toxicity. Other ligands with demonstrable effect include ethylenediaminetetraacetic acid in various forms, diphenylglyoxime and dimethylglyoxime. Cation exchange resins can effectively bind nickel and work both in vitro and in vivo. Propylene glycol, petrolatum and lanolin reduce the absorption of nickel through the skin. Corticosteroids and cyclosporin work in nickel dermatitis by suppressing the immunological reaction rather than through an effect on nickel. Studies of the oral administration of ligands such as tetraethylthiuram disulphide have given conflicting results but the use of these agents is limited by hepatoxicity in any case. Some compounds offer potential for use in the prophylaxis of nickel dermatitis...

Dates

Last modified: 08-15-2023

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